2-Formylfuran-5-boronic acid

Tandem synthesis π-Extended heteroaryls Sequential cross-coupling

Research bottleneck: Standard furanboronic acids lack the aldehyde group required for tandem syntheses, forcing inefficient intermediate purification. 2-Formylfuran-5-boronic acid solves this as a dual-functional building block. - **Performance data:** 93% isolated yield in flow Suzuki couplings (vs. 88% batch); 82-95% yields across diverse aryl bromides. - **Synthetic efficiency:** Enables one-pot sequential Suzuki-Wittig reactions for π-extended heteroarylfuran systems. - **Key application:** Preferred for HIF-1 inhibitors and planar biaryl kinase inhibitor scaffolds.

Molecular Formula C5H5BO4
Molecular Weight 139.9 g/mol
CAS No. 27329-70-0
Cat. No. B159145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylfuran-5-boronic acid
CAS27329-70-0
Molecular FormulaC5H5BO4
Molecular Weight139.9 g/mol
Structural Identifiers
SMILESB(C1=CC=C(O1)C=O)(O)O
InChIInChI=1S/C5H5BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H
InChIKeyJUWYQISLQJRRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

2-Formylfuran-5-boronic acid: Bifunctional Cross-Coupling Building Block


2-Formylfuran-5-boronic acid (also referred to as 5-formyl-2-furylboronic acid) is a heteroaryl boronic acid that contains both a boronic acid moiety and a formyl group attached to a furan ring [1]. This bifunctional architecture enables the compound to participate in Suzuki-Miyaura cross-coupling reactions through its boronic acid group while the formyl group remains available for subsequent condensations (e.g., Wittig olefination) or selective reductions [2]. The compound is a beige to brown powder that is air- and moisture-sensitive, with a molecular weight of 139.90 g/mol and a melting point of approximately 136 °C (dec.) [1]. Its unique combination of a heteroaryl boronic acid and an aldehyde functionality distinguishes it from simpler furanboronic acids and makes it a versatile intermediate for the synthesis of π-extended heteroaryl systems, biologically active molecules, and advanced optoelectronic materials [2].

Bifunctional architecture
Boronic acid for Suzuki coupling; aldehyde handle for Wittig or reduction steps
Continuous flow synthesis ready
Reported high-yield flow couplings support process intensification
Planar furan biaryl scaffold
Enables conformationally constrained biaryls for kinase inhibitor design

Why 2-Formylfuran-5-boronic acid Cannot Be Replaced


Generic substitution with simpler furanboronic acids (e.g., 2-furanylboronic acid) or monofunctional analogs fails because these alternatives lack the formyl group required for tandem synthetic sequences. The presence of both a boronic acid and an aldehyde in 2-formylfuran-5-boronic acid enables sequential Suzuki-Miyaura cross-coupling followed by Wittig olefination without intermediate purification, a capability that dramatically increases synthetic efficiency [1]. Furthermore, the electronic nature of the furan ring and the formyl substituent imparts distinct reactivity in cross-coupling reactions. Specifically, 2-formylfuran-5-boronic acid has been shown to couple efficiently with deactivated aryl bromides (e.g., 4-bromophenol) in high yield, whereas analogous couplings using simpler boronic acids or standard Pd catalysts often result in significantly lower yields or require more forcing conditions [2]. Substitution with a phenyl-based formylboronic acid (e.g., 2-formylphenylboronic acid) also fails because the resulting biaryl products adopt different conformational preferences; furan-based biaryls preferentially adopt a planar conformation, which is critical for biological target engagement and material properties [2].

Monofunctional furanboronic acids lack the aldehyde group, blocking tandem Suzuki–Wittig sequences without additional formylation steps.
Phenyl-based formylboronic acids produce twisted biaryl conformations, unlike the planar furan biaryls critical for biological target engagement.
Simpler boronic acids show significantly lower coupling yields with deactivated aryl bromides, limiting accessible chemical space.

2-Formylfuran-5-boronic acid: Performance vs. Comparators


Bifunctional Reactivity: Suzuki-Wittig Tandem Sequence

2-Formylfuran-5-boronic acid reacts cleanly with a range of heteroaryl bromides under Suzuki-Miyaura cross-coupling conditions to produce 2-formyl-5-heteroarylfuran derivatives. The retained formyl group then undergoes Wittig olefination in the same pot to afford π-conjugated alkene-pyridyl-furan derivatives [1]. This sequential reactivity eliminates the need for intermediate isolation and purification, providing a significant efficiency advantage over monofunctional boronic acids (e.g., 2-furanylboronic acid) that require separate formylation steps to achieve analogous extended π-systems [2].

Tandem Suzuki–Wittig
Class-level inference
Target: One-pot without isolation ≥1 step saved
Monofunctional: separate formylation required
Reported step reduction in π-extended heteroaryl synthesis.
Efficiency advantage may depend on substrate electronic profile.
Tandem synthesis π-Extended heteroaryls Sequential cross-coupling

Suzuki Coupling Yield: Flow vs. Batch

In a direct head-to-head comparison, Suzuki cross-coupling of 5-formyl-2-furanylboronic acid with an activated aryl bromide under continuous flow conditions (CatCart™ FC1032™, (Bu)₄N⁺F⁻, MeOH) delivered a 93% isolated yield, which compares favorably with the reported batch yield of 88% for the same transformation [1]. This 5-percentage-point yield improvement demonstrates the compound's compatibility with intensified flow processes, which are increasingly adopted in pharmaceutical manufacturing for their improved safety, scalability, and reproducibility .

Flow vs. batch yield
Direct head-to-head comparison
93%
isolated yield (flow)
vs. 88% batch
Reported 5‑point yield improvement in continuous flow.
Process intensification may lower material costs.
Continuous flow synthesis Suzuki-Miyaura coupling Process intensification

Coupling Efficiency with Deactivated Aryl Bromides

When coupled with the deactivated aryl bromide 4-bromophenol under flow conditions using the CatCart™ PdCl₂(PPh₃)₂-DVB catalyst system, 5-formyl-2-furanylboronic acid afforded the biaryl product in 72% isolated yield [1]. In contrast, an equivalent coupling using standard Pd-Tetrakis catalyst with the same boronic acid gave only 10% yield [1]. This 62-percentage-point difference highlights the critical interplay between the boronic acid and the catalyst system, but also demonstrates that 2-formylfuran-5-boronic acid is inherently capable of high-yield couplings with electronically challenging substrates when optimized conditions are employed. Simpler furanboronic acids often require more forcing conditions or fail entirely with deactivated partners .

Deactivated bromide coupling
Cross-study comparable
72%
yield with 4‑bromophenol (flow, PdCl₂(PPh₃)₂-DVB)
vs. 10% with Pd‑Tetrakis (batch)
Supports coupling with electron-rich substrates; catalyst system selection is critical.
Reported 62‑point yield difference under optimized conditions.
Suzuki-Miyaura coupling Deactivated aryl bromides Heteroaryl boronic acids

Aryl Bromide Coupling Scope

Under continuous flow conditions (CatCart™ FC1032™, (Bu)₄N⁺F⁻, MeOH), 5-formyl-2-furanylboronic acid was coupled with a panel of six aryl bromides (9a–9f), delivering isolated yields ranging from 82% to 95% (12a: 87%, 12b: 95%, 12c: 90%, 12d: 95%, 12e: 82%, 12f: 91%) [1]. This consistently high yield across electronically diverse aryl bromides (including both activated and neutral substrates) compares favorably with the performance of many heteroaryl boronic acids, which often show significant yield variation or require substrate-specific optimization . For instance, 2-thienylboronic acid couplings with similar aryl bromides under batch conditions typically yield 60–85%, highlighting the robustness of the 5-formyl-2-furylboronic acid scaffold .

Aryl bromide scope
Cross-study comparable
5‑Formyl‑2‑furyl: 82–95% yields (flow)
2‑Thienylboronic acid: 60–85% yields (batch)
Up to +35 pp higher
Reported broad, high-yielding scope supports library synthesis.
Flow conditions may contribute to consistency; batch protocols differ.
Suzuki-Miyaura coupling Aryl bromide scope Heteroaryl boronic acids

Synthetic Utility: HIF-1 Inhibitors

2-Formylfuran-5-boronic acid serves as a key intermediate in the heteroarylation step for the synthesis of HIF-1 (hypoxia-inducible factor-1) inhibitors . While no direct comparative yield data for the HIF-1 inhibitor synthesis with alternative boronic acids is publicly available, the compound's successful application in this medicinal chemistry context is well-documented . In contrast, the simpler analog 2-furanylboronic acid lacks the formyl group necessary for the subsequent condensation steps required to elaborate the HIF-1 inhibitor scaffold, making it unsuitable for this application without additional synthetic manipulation .

HIF‑1 inhibitor synthesis
Supporting evidence
Key intermediate
Binary applicability vs. furanboronic acid
Reported use in HIF‑1 inhibitor elaboration; no comparative yields available.
Data to verify for specific SAR; formyl group is essential.
HIF-1 inhibitors Medicinal chemistry Heteroarylation

2-Formylfuran-5-boronic acid: Optimal Use Cases


Continuous Flow Synthesis of Furan Biaryls

2-Formylfuran-5-boronic acid is ideally suited for continuous flow Suzuki-Miyaura cross-coupling reactions where high and consistent yields are critical for process economics. The demonstrated 93% isolated yield in flow (vs. 88% batch) and the broad substrate scope (82–95% yields across diverse aryl bromides) make it a reliable building block for the streamlined production of furan-containing biaryl pharmaceutical intermediates, such as the Hedgehog pathway inhibitor LDE225 [1].

One-Pot Synthesis of π-Extended Heteroaryls

The bifunctional nature of 2-formylfuran-5-boronic acid enables efficient one-pot sequential Suzuki–Wittig reactions to construct π-extended heteroarylfuran systems without intermediate purification [1]. This application is particularly valuable in the synthesis of organic optoelectronic materials, such as stable dye-sensitized solar cells and OLED components, where extended π-conjugation and high purity are essential .

Medicinal Chemistry Targeting HIF-1

For medicinal chemistry campaigns aimed at developing HIF-1 inhibitors, 2-formylfuran-5-boronic acid is the preferred boronic acid building block because it directly provides the formyl functionality required for downstream condensations [1]. Its ability to couple efficiently with deactivated aryl bromides (e.g., 72% yield with 4-bromophenol) also expands the accessible chemical space for SAR studies around the HIF-1 pharmacophore .

Synthesis of Conformationally Constrained Biaryls

Furan-based biaryls derived from 2-formylfuran-5-boronic acid preferentially adopt a planar conformation, in contrast to the twisted conformations typical of phenyl-based biaryls [1]. This conformational rigidity is advantageous for the design of kinase inhibitors and other biological probes where precise spatial orientation of functional groups is required for target engagement. The high yields reported for the flow Suzuki couplings (82–95%) ensure that these conformationally constrained scaffolds can be accessed efficiently [1].

Application
Selection Property
Validation Focus
Continuous flow biaryl synthesis
Flow-compatible boronic acid; high yield profile
Isolated yield under continuous flow; substrate scope consistency
One‑pot π‑extended heteroaryls
Bifunctional aldehyde/boronic acid handle
Sequential Suzuki–Wittig without intermediate isolation
HIF‑1 inhibitor medicinal chemistry
Formyl‑functionalized furan building block
Integration into HIF‑1 pharmacophore; coupling with deactivated bromides
Conformationally constrained kinase probes
Planar furan biaryl scaffold
Planar vs. twisted phenyl conformation; target engagement geometry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Formylfuran-5-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.